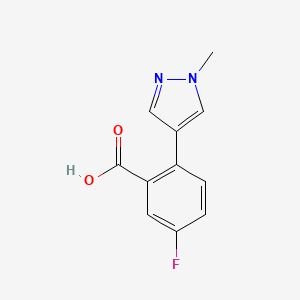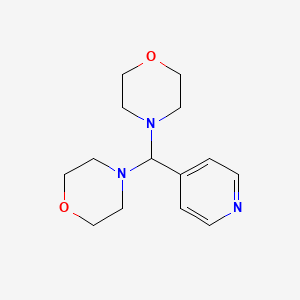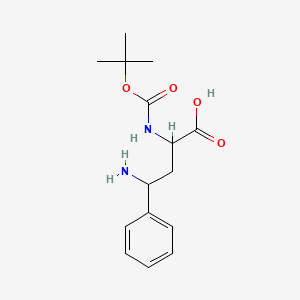
5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a fluorinated aromatic carboxylic acid derivative. This compound is characterized by the presence of a fluorine atom at the 5-position of the benzoic acid ring and a 1-methyl-1H-pyrazol-4-yl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Quinones, oxidized derivatives
Reduction: Alcohols, aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This interaction can modulate the activity of the target, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid: Similar structure but with different substitution patterns.
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde: Contains a pyrazole ring and a fluorine atom but differs in the functional group attached to the benzene ring.
Uniqueness
5-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for drug design and material synthesis .
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
5-fluoro-2-(1-methylpyrazol-4-yl)benzoic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-14-6-7(5-13-14)9-3-2-8(12)4-10(9)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
XSZNPGUPIXRTCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14875916.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide](/img/structure/B14875951.png)
![3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14875954.png)


![3-{4-[(5E)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B14875968.png)
![Tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14875970.png)


![3-[(2',3',4'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875981.png)

![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14875989.png)

